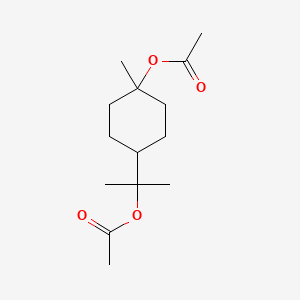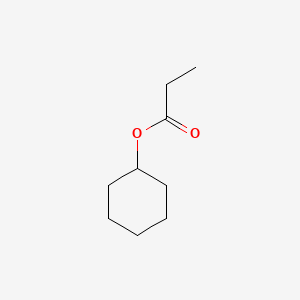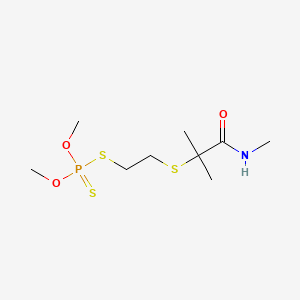
Arbaclofen hydrochloride
Overview
Description
Scientific Research Applications
STX 209 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study GABA B receptor agonists and their interactions.
Biology: Investigated for its effects on neurotransmitter systems and neuronal signaling.
Medicine: Explored as a potential treatment for autism spectrum disorder, fragile X syndrome, and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals targeting GABA B receptors
Mechanism of Action
STX 209 hydrochloride exerts its effects by selectively activating GABA B receptors. These receptors are involved in inhibitory neurotransmission in the central nervous system. Upon activation, GABA B receptors modulate the release of neurotransmitters, leading to reduced neuronal excitability and muscle relaxation. The compound’s mechanism of action involves binding to the GABA B receptor, causing conformational changes that enhance potassium conductance and inhibit calcium channels .
Biochemical Analysis
Biochemical Properties
Arbaclofen hydrochloride plays a significant role in biochemical reactions by acting as an agonist of the gamma-amino butyric acid type B (GABA_B) receptor. This compound interacts with the GABA_B receptor subunits 1 and 2, enhancing inhibitory neurotransmission . The interaction between this compound and the GABA_B receptor is crucial for its antispastic activity, as it increases inhibitory neurotransmission upstream of the metabotropic glutamate receptor 5 (mGluR5) .
Cellular Effects
This compound influences various cellular processes by enhancing the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement leads to the inhibition of neurotransmission through spinal reflex arcs, which mediate reflex muscle contraction . In conditions such as multiple sclerosis and autism spectrum disorder, this compound has been shown to improve social function and behavior by modulating GABA activity .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an agonist of the GABA_B receptor. By binding to this receptor, this compound increases inhibitory neurotransmission, which helps reduce muscle spasticity and improve social behavior in conditions like fragile X syndrome . The compound’s interaction with the GABA_B receptor subunits 1 and 2 is essential for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time in various studies. For instance, in a 12-week randomized, controlled clinical trial, arbaclofen extended-release tablets significantly reduced multiple sclerosis-related spasticity compared to placebo . The compound’s stability and degradation over time have been studied, showing that it remains effective and well-tolerated over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving fragile X syndrome, higher doses of this compound showed benefits over placebo on various subscales, such as irritability and hyperactivity . Some adverse effects, including neurobehavioral symptoms, were observed at higher doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include hydrolysis by human carboxylesterase-2 (hCE-2). This enzyme catalyzes the conversion of arbaclofen placarbil, a prodrug of this compound, into the active compound . The metabolism of this compound primarily occurs in human tissues, where it is efficiently absorbed and rapidly converted to its active form .
Transport and Distribution
This compound is transported and distributed within cells and tissues through both passive and active mechanisms. The compound is absorbed throughout the intestine via the monocarboxylate type 1 transporter, allowing for efficient distribution in the body . This transport mechanism ensures that this compound reaches its target sites effectively .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments within cells. The compound’s interaction with the GABA_B receptor subunits 1 and 2 directs it to the appropriate cellular locations where it can exert its therapeutic effects . This localization is essential for the compound’s activity and function in modulating inhibitory neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STX 209 hydrochloride involves the preparation of ®-Baclofen, which is achieved through the following steps:
Starting Material: The synthesis begins with the commercially available 4-chlorophenylacetic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Resolution: The racemic mixture of Baclofen is resolved into its enantiomers using chiral resolution techniques to obtain ®-Baclofen.
Hydrochloride Formation: Finally, ®-Baclofen is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of STX 209 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
STX 209 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol or amine forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Baclofen: A racemic mixture of ®-Baclofen and (S)-Baclofen, used as a muscle relaxant.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Pregabalin: Another GABA analog with similar applications to gabapentin.
Uniqueness
STX 209 hydrochloride is unique due to its selective activation of GABA B receptors and its potential therapeutic applications in treating autism spectrum disorder and fragile X syndrome. Unlike other GABA analogs, STX 209 hydrochloride specifically targets GABA B receptors, making it a valuable tool for studying these receptors and developing targeted therapies .
properties
IUPAC Name |
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUVYYLMCMHLU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213112 | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63701-55-3 | |
| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbaclofen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBACLOFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)
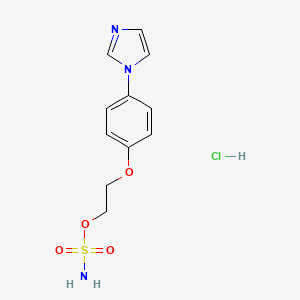
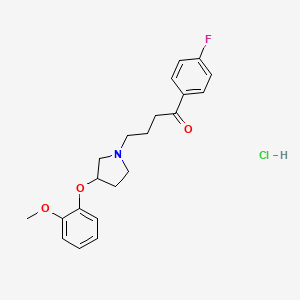
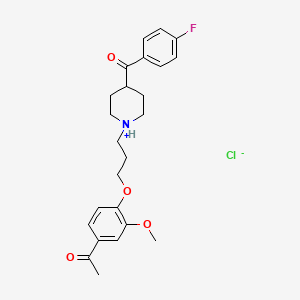
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)

